2-[(1-acetyl-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinolin-7-yl)oxy]-N-(4-methylphenyl)acetamide
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Overview
Description
2-[(1-acetyl-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinolin-7-yl)oxy]-N-(4-methylphenyl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a tetrahydroquinoline core, which is known for its biological activity and structural versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-acetyl-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinolin-7-yl)oxy]-N-(4-methylphenyl)acetamide typically involves multiple steps:
Formation of the Tetrahydroquinoline Core: This step often starts with the cyclization of an appropriate precursor, such as an aniline derivative, under acidic or basic conditions. The reaction may involve reagents like acetic anhydride and catalysts such as sulfuric acid or Lewis acids.
Acetylation: The tetrahydroquinoline core is then acetylated using acetic anhydride in the presence of a base like pyridine to introduce the acetyl group at the nitrogen atom.
Etherification: The hydroxyl group at the 7-position of the tetrahydroquinoline is etherified with 4-methylphenylacetyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and tetrahydroquinoline rings, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetyl and ether linkages, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of quinoline derivatives and carboxylic acids.
Reduction: Formation of alcohols and amines.
Substitution: Formation of substituted amides and ethers.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, the compound’s tetrahydroquinoline core is of interest due to its potential pharmacological properties. It can be used in the study of enzyme inhibition, receptor binding, and as a lead compound for drug development.
Medicine
Medically, this compound may exhibit activity against various diseases
Industry
In industry, the compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and as a precursor for other functional materials.
Mechanism of Action
The mechanism of action of 2-[(1-acetyl-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinolin-7-yl)oxy]-N-(4-methylphenyl)acetamide likely involves interaction with specific molecular targets such as enzymes or receptors. The tetrahydroquinoline core can mimic natural substrates or inhibitors, allowing it to modulate biological pathways. The acetyl and ether groups may enhance binding affinity and specificity, leading to potent biological effects.
Comparison with Similar Compounds
Similar Compounds
1-acetyl-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline: Shares the tetrahydroquinoline core but lacks the ether and acetamide functionalities.
N-(4-methylphenyl)acetamide: Contains the acetamide group but lacks the tetrahydroquinoline core.
2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline: Similar core structure but without the acetyl and ether groups.
Uniqueness
The uniqueness of 2-[(1-acetyl-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinolin-7-yl)oxy]-N-(4-methylphenyl)acetamide lies in its combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C29H32N2O3 |
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Molecular Weight |
456.6 g/mol |
IUPAC Name |
2-[(1-acetyl-2,2,4-trimethyl-4-phenyl-3H-quinolin-7-yl)oxy]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C29H32N2O3/c1-20-11-13-23(14-12-20)30-27(33)18-34-24-15-16-25-26(17-24)31(21(2)32)28(3,4)19-29(25,5)22-9-7-6-8-10-22/h6-17H,18-19H2,1-5H3,(H,30,33) |
InChI Key |
NYTDTYHMVAJBSB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)COC2=CC3=C(C=C2)C(CC(N3C(=O)C)(C)C)(C)C4=CC=CC=C4 |
Origin of Product |
United States |
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